Cas no 79101-70-5 (1-chloro-2-(nitromethyl)benzene)

1-chloro-2-(nitromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-(nitromethyl)benzene
- Benzene, 1-chloro-2-(nitromethyl)-
- EN300-1966290
- SCHEMBL302713
- 2-Chloro-alpha-nitrotoluene
- 79101-70-5
-
- インチ: 1S/C7H6ClNO2/c8-7-4-2-1-3-6(7)5-9(10)11/h1-4H,5H2
- InChIKey: VDEXMYMRDWWWAE-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=CC=CC=C1C[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 171.0087061g/mol
- どういたいしつりょう: 171.0087061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 45.8Ų
1-chloro-2-(nitromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1966290-5g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1966290-0.05g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1966290-0.1g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1966290-5.0g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1966290-0.25g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1966290-1g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 1g |
$986.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945477-1g |
1-Chloro-2-(nitromethyl)benzene |
79101-70-5 | 98% | 1g |
¥12916.00 | 2024-07-28 | |
Enamine | EN300-1966290-1.0g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1966290-10.0g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1966290-2.5g |
1-chloro-2-(nitromethyl)benzene |
79101-70-5 | 2.5g |
$1931.0 | 2023-09-17 |
1-chloro-2-(nitromethyl)benzene 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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6. Back matter
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
1-chloro-2-(nitromethyl)benzeneに関する追加情報
Recent Advances in the Study of 1-Chloro-2-(nitromethyl)benzene (CAS: 79101-70-5) in Chemical Biology and Pharmaceutical Research
1-Chloro-2-(nitromethyl)benzene (CAS: 79101-70-5) is a nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a chloro-substituted benzene ring with a nitromethyl functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, agrochemical development, and material science, highlighting its importance in interdisciplinary research.
In the context of drug discovery, 1-chloro-2-(nitromethyl)benzene has been investigated as a precursor for the synthesis of novel antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of nitroaromatic-based inhibitors targeting bacterial enzymes, such as nitroreductases. The study reported that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with minimal cytotoxicity to human cells. These findings underscore its potential as a scaffold for designing next-generation antibiotics.
Another area of interest is the role of 1-chloro-2-(nitromethyl)benzene in agrochemical research. Recent work published in Pest Management Science (2024) explored its use as a building block for synthesizing herbicidal compounds. The study revealed that nitroaromatic derivatives derived from this compound displayed selective herbicidal activity against broadleaf weeds, with improved environmental stability compared to conventional herbicides. This research opens new avenues for developing sustainable agrochemicals with reduced ecological impact.
From a mechanistic perspective, the reactivity of 1-chloro-2-(nitromethyl)benzene has been a subject of investigation in synthetic chemistry. A 2023 paper in Organic Letters detailed its use in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex nitroaromatic architectures. The study highlighted the compound's compatibility with diverse catalytic systems, making it a valuable tool for synthetic chemists. Additionally, computational studies have provided insights into its electronic properties, aiding in the rational design of derivatives with tailored functionalities.
In conclusion, 1-chloro-2-(nitromethyl)benzene (CAS: 79101-70-5) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its applications span drug discovery, agrochemical development, and synthetic chemistry, driven by its unique structural and reactivity features. Ongoing research is expected to further elucidate its potential and expand its utility in addressing contemporary challenges in these fields. Future studies may focus on optimizing its derivatives for enhanced bioactivity and exploring novel synthetic pathways to unlock its full potential.
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